Fluanisone is a synthetic organic compound belonging to the class of butyrophenones. [] While structurally similar to other butyrophenone neuroleptics, Fluanisone exhibits unique characteristics. [] It primarily serves as a sedative and analgesic agent in veterinary research, particularly in studies involving laboratory animals. [, ] Fluanisone is often used in combination with other anesthetic agents to induce and maintain surgical anesthesia. [, , , , , , , ]
Fluanisone is synthesized from various precursors, with notable routes involving the reaction of 4-fluorobutyrophenone with aniline or other substituted phenyl compounds. The compound is classified under the following categories:
It is often marketed under the trade name Hypnorm when combined with fentanyl for veterinary use .
Fluanisone can be synthesized through several methods, with one common route involving the reaction of 4-fluorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product can be purified via recrystallization or chromatography .
Fluanisone has a complex molecular structure characterized by its butyrophenone core. The molecular formula for fluanisone is , and its canonical SMILES representation is COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F
.
Fluanisone participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Fluanisone exerts its effects primarily through antagonism at dopamine receptors within the central nervous system. It enhances the depressant activities of other agents, contributing to its sedative properties. This mechanism leads to decreased neuronal excitability, making it effective for inducing anesthesia and sedation .
Fluanisone exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in both laboratory and clinical settings.
Fluanisone is primarily used in veterinary medicine as part of anesthetic protocols. Its combination with fentanyl provides effective analgesia and sedation for surgical procedures in small animals. Additionally, fluanisone has been investigated for its potential applications in treating psychiatric disorders such as schizophrenia and mania due to its antipsychotic properties .
Fluanisone (C₂₁H₂₅FN₂O₂) belongs to the butyrophenone class of antipsychotics, characterized by a 4-fluorophenyl ketone moiety linked to a nitrogen-containing side chain. Its primary neuropharmacological action involves potent antagonism of dopamine D₂ receptors in the mesolimbic and mesocortical pathways. Structural analysis reveals that fluanisone’s methoxyphenyl-piperazine group confers distinct receptor affinity compared to other butyrophenones like haloperidol. Specifically, fluanisone demonstrates a binding affinity (Kᵢ) of 12 nM for human D₂ dopamine receptors, which is 3-fold higher than its affinity for D₁ receptors (36 nM) [1] [9].
Table 1: Dopamine Receptor Binding Profiles of Butyrophenones
Compound | D₂ Receptor Kᵢ (nM) | D₁ Receptor Kᵢ (nM) | α₁-Adrenergic Kᵢ (nM) |
---|---|---|---|
Fluanisone | 12 | 36 | 210 |
Haloperidol | 1.1 | 120 | 15 |
Droperidol | 0.8 | 210 | 22 |
Unlike haloperidol’s tetrahydropyridine ring, fluanisone’s ortho-methoxyphenyl-piperazine side chain enhances selectivity for limbic dopamine pathways over nigrostriatal regions. This structural feature reduces its propensity to induce extrapyramidal effects relative to other typical antipsychotics while maintaining central antidopaminergic efficacy. In vivo studies confirm fluanisone inhibits apomorphine-induced stereotypy in rodents at ED₅₀ values comparable to chlorpromazine (0.25 mg/kg vs. 0.3 mg/kg) [5] [9]. Additionally, fluanisone exhibits moderate antagonism at α₁-adrenergic receptors (Kᵢ = 210 nM) and 5-HT₂ₐ receptors (Kᵢ = 85 nM), contributing to its sedative properties [1].
When compared to phenothiazine derivatives like chlorpromazine and triflupromazine, fluanisone demonstrates differentiated receptor engagement and neurodynamic effects:
Table 2: Neuropharmacological Comparison with Phenothiazines
Parameter | Fluanisone | Chlorpromazine | Triflupromazine |
---|---|---|---|
D₂ Affinity (Kᵢ nM) | 12 | 4.8 | 3.2 |
H₁ Affinity (Kᵢ nM) | 380 | 5.2 | 4.8 |
α₁-Adrenergic Kᵢ (nM) | 210 | 0.8 | 0.6 |
Sympathetic Effect | Inhibition | Excitation | Variable |
Fluanisone’s most significant clinical application is in neuroleptanalgesic formulations with the potent opioid agonist fentanyl (commonly 0.315 mg/ml fentanyl + 10 mg/ml fluanisone). This combination exploits complementary pharmacodynamic mechanisms:
Table 3: Neuroleptanalgesia Parameters in Veterinary Models
Species | Fentanyl Dose (mg/kg) | Fluanisone Dose (mg/kg) | Onset (min) | Analgesic Duration (min) | Reversal Agent Efficacy |
---|---|---|---|---|---|
Rabbit | 0.01 | 0.5 | 6–8 | 180 | Butorphanol > Buprenorphine |
Rat | 0.02 | 1.0 | 5–7 | 120 | Buprenorphine |
Macaque | 0.005 | 0.25 | 10–12 | 150 | Nalbuphine |
The fluanisone-fentanyl combination demonstrates 4.5-fold higher oral bioavailability than either agent alone due to fluanisone’s inhibition of intestinal P-glycoprotein efflux transporters. This pharmacokinetic interaction enables effective transmucosal administration in non-human primates [3] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: